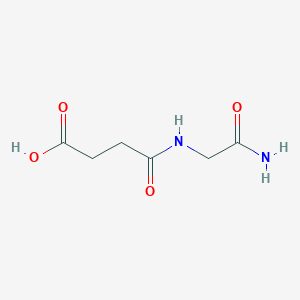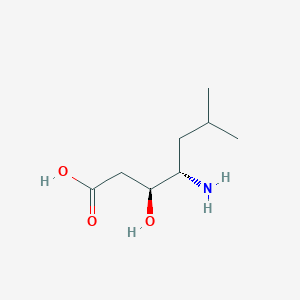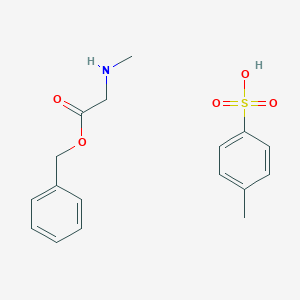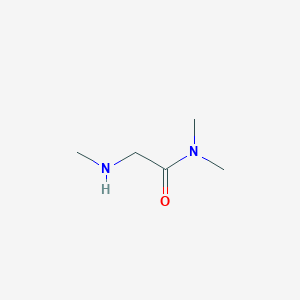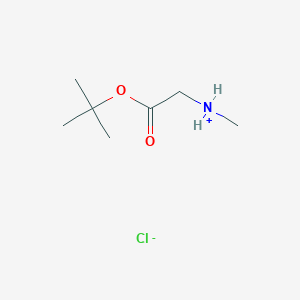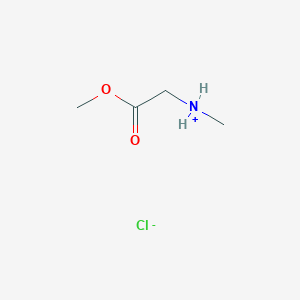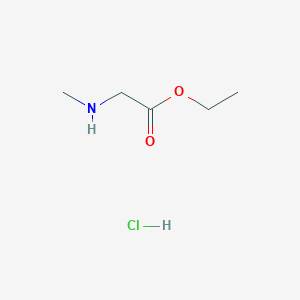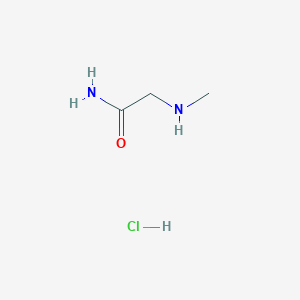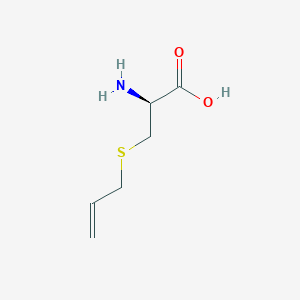
O-tert-Butyl-L-threonine
描述
作用机制
Target of Action
O-tert-Butyl-L-threonine, also known as H-Thr(tBu)-OH, is primarily used as an amino acid building block in peptide synthesis . It has been found to be a key component in the development of peptidyl aldehyde inhibitors of the SARS-CoV-2 main protease (MPro) .
Mode of Action
The compound interacts with its target, the SARS-CoV-2 main protease, by binding to the P3 site of the enzyme . This interaction is crucial for achieving high cellular and antiviral potency .
Biochemical Pathways
It is known that the compound plays a significant role in the inhibition of the sars-cov-2 main protease, which is essential for the replication of the virus .
Result of Action
The primary result of the action of this compound is the inhibition of the SARS-CoV-2 main protease . This leads to a decrease in viral replication, thereby contributing to the antiviral potency of the compound .
生化分析
Biochemical Properties
O-tert-Butyl-L-threonine plays a significant role in biochemical reactions, particularly in solution phase peptide synthesis . It is used in the synthesis of various chemical compounds having therapeutic activity .
Cellular Effects
In cellular contexts, this compound has been found to be key to high cellular and antiviral potency for aldehyde-based SARS-CoV-2 Main Protease inhibitors . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules. For instance, it has been observed to have a covalent interaction with the active site cysteine of the SARS-CoV-2 Main Protease .
准备方法
Synthetic Routes and Reaction Conditions:
Synthesis from L-threonine: One common method involves the protection of the hydroxyl group of L-threonine using tert-butyl groups.
Industrial Production Methods: Industrially, O-tert-Butyl-L-threonine can be synthesized through a similar process but on a larger scale, often involving automated systems for the protection and purification steps.
化学反应分析
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives.
Substitution: Substituted threonine derivatives.
科学研究应用
Chemistry:
Peptide Synthesis: O-tert-Butyl-L-threonine is widely used in the synthesis of peptides, where it serves as a protecting group for the hydroxyl group of threonine.
Biology:
Protein Engineering: It is used in the modification of proteins to study their structure and function.
Medicine:
Drug Development: this compound derivatives are explored for their potential therapeutic applications, including antiviral and anticancer properties.
Industry:
Chemical Manufacturing: It is used in the production of various chemicals and pharmaceuticals.
相似化合物的比较
Fmoc-O-tert-butyl-L-threonine: Used in peptide synthesis with a similar protecting group strategy.
Boc-O-tert-butyl-L-threonine: Another derivative used for protecting the hydroxyl group in peptide synthesis.
Uniqueness:
属性
IUPAC Name |
(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJINEMBBQVPGY-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426240 | |
| Record name | O-tert-Butyl-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4378-13-6 | |
| Record name | O-(1,1-Dimethylethyl)-L-threonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4378-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-tert-Butyl-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes O-tert-Butyl-L-threonine useful in peptide synthesis?
A1: The "tert-butyl" group in this compound acts as a protecting group for the hydroxyl (-OH) functionality of L-threonine. This protection is crucial during peptide synthesis as it prevents unwanted side reactions involving the hydroxyl group, allowing for controlled and specific peptide bond formation. [, ]
Q2: Are there any examples of this compound being used in complex peptide synthesis?
A2: Yes, researchers have successfully incorporated this compound into the synthesis of biologically relevant peptides. For instance, it was a key component in the synthesis of a protected fragment (A5-9) of human insulin. [] Another study utilized this compound in the synthesis of a nonapeptide sequence (93-101) found in Baker's yeast Iso-l-cytochrome c. []
Q3: How does the choice of solvent impact reactions involving this compound?
A3: Research shows that solvent choice can significantly influence the stereoselectivity of reactions involving this compound. For instance, in tryptophan-catalyzed Mannich reactions with hydroxyacetone, the use of this compound led to improved diastereoselectivity towards the anti-Mannich adduct compared to reactions using L-tryptophan alone. []
Q4: Can this compound self-assemble, and if so, what factors influence this process?
A4: Interestingly, this compound, when modified with a fluorenylmethoxycarbonyl (Fmoc) group (forming Fmoc-Thr(tBu)-OH or FTU), exhibits fascinating self-assembling properties. [] Depending on factors like concentration, temperature, and solvent, FTU can form unusual structures like fibrous dumbbells and broomstick-like morphologies, along with conventional spheres and rods. This self-assembly is driven by π-π stacking interactions between the Fmoc groups. []
Q5: Are there computational studies investigating the interactions of this compound derivatives?
A5: Yes, computational modeling studies have been conducted to understand the interactions between molecules like FTU. These studies revealed that FTU molecules can interact through head-to-head or head-to-tail configurations, and the probability of these configurations influences the final morphology of the self-assembled structures. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid](/img/structure/B554648.png)

